1-Methyl-N-phenyl-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-phenyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a methyl group at position 1 and a phenyl group at position N, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of pyrazole with methyl isocyanate. Another method includes the reaction of pyrazolone with methylamine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-Methyl-N-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Methyl-N-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- N-Phenyl-1H-pyrazol-4-amine
- 1-Methyl-3-phenyl-1H-pyrazol-4-amine
Comparison: 1-Methyl-N-phenyl-1H-pyrazol-4-amine is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable molecule for specific applications .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methyl-N-phenylpyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h2-8,12H,1H3 |
InChI Key |
ONCHNWFVKRUSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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